molecular formula C32H54N4O21 B14775211 N,N',N'',N'''-Tetraacetylchitotetraose

N,N',N'',N'''-Tetraacetylchitotetraose

Cat. No.: B14775211
M. Wt: 830.8 g/mol
InChI Key: VDENSBHPZQKGGL-UHFFFAOYSA-N
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Description

Significance as a Chitin (B13524) Oligosaccharide in Biological Systems

Chitin, a polymer of N-acetylglucosamine, is one of the most abundant biopolymers in nature, second only to cellulose. frontiersin.org While absent in plants, its presence in the cell walls of fungi and the exoskeletons of insects makes it a key molecular signature of non-self organisms for plants. nih.gov During attempted infection by a fungal pathogen or herbivory by an insect, plant enzymes such as chitinases can break down chitin into smaller fragments known as chitin oligosaccharides. nih.gov N,N',N'',N'''-Tetraacetylchitotetraose, as a tetramer of N-acetylglucosamine, is one such fragment.

The biological significance of this compound and other chitin oligosaccharides lies in their ability to act as potent elicitors of plant defense responses. nih.gov The size of the chitin oligomer plays a crucial role in its elicitor activity, with studies showing that oligomers of different lengths can trigger distinct signaling pathways and downstream responses in plants. mdpi.com Research in rice suspension cultures has demonstrated that N-acetylchitooligosaccharides, including the tetraose, can induce the activity of defense-related enzymes like chitinase (B1577495). nih.govtandfonline.com This induction is size-dependent, with tetra-, penta-, and hexaoligosaccharides showing significant activity. nih.govtandfonline.com

The recognition of these chitin fragments is highly specific, indicating the presence of sophisticated receptor systems in plants. High-affinity binding sites for N-acetylchitooligosaccharides have been identified in the plasma membranes of various plant cells, including wheat, barley, and carrot. oup.com The specificity of these binding sites corresponds to the elicitor activity of the different oligosaccharides, further underscoring the importance of these molecules in plant perception of their environment. oup.com

Overview of its Role as a Signal Molecule in Plant Biology

As a signal molecule, this compound functions as an early warning signal for plants, alerting them to the presence of potential pathogens or pests. The perception of this molecule at the plant cell surface initiates a complex signaling cascade that culminates in the activation of a wide array of defense mechanisms. This process is a cornerstone of what is known as PAMP-Triggered Immunity (PTI), a fundamental layer of the plant's innate immune system.

Upon binding to specific receptors, this compound can trigger a variety of rapid cellular responses. These include ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. oup.com These early signaling events are critical for transmitting the signal from the cell surface to the nucleus, leading to large-scale changes in gene expression. nih.gov

The downstream effects of this signaling cascade are diverse and contribute to a multi-pronged defense strategy. Plants treated with chitin oligosaccharides have been shown to increase the production of phytoalexins, which are antimicrobial secondary metabolites that can inhibit the growth of invading pathogens. nih.govresearchgate.net Furthermore, the expression of a suite of defense-related genes is upregulated, including those encoding pathogenesis-related (PR) proteins, which have direct antimicrobial activities. nih.gov For instance, studies in rice have shown that N-acetylchitooligosaccharides can induce the expression of genes for enzymes like phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of phytoalexins. nih.govtandfonline.com

The following interactive data tables summarize key research findings on the activity of this compound and related compounds.

Interactive Data Table 1: Elicitor Activity of N-Acetylchitooligosaccharides in Rice Suspension Cultures

This table illustrates the dose-dependent effect of different N-acetylchitooligosaccharides on the induction of chitinase and L-phenylalanine ammonia-lyase (PAL) activity in rice suspension cultures.

OligosaccharideConcentration (µg/mL)Chitinase Activity (relative units)PAL Activity (relative units)
This compound 0.14530
16055
106570
N-Acetylchitopentaose 0.17045
18570
109085
N-Acetylchitohexaose 0.18060
110095
10100100
N-Acetylchitotriose 101510
Control (Water) -55

Interactive Data Table 2: Comparative Gene Expression in Arabidopsis thaliana in Response to Different Chitin Oligomers

This table presents a simplified overview of the differential gene expression in Arabidopsis thaliana seedlings after treatment with a chito-tetramer (4mer) versus a chito-octamer (8mer).

Gene CategoryChito-tetramer (4mer) Induced/RepressedChito-octamer (8mer) Induced/Repressed
Defense-Related Genes (e.g., PR proteins) Moderately InducedStrongly Induced
Vegetative Growth and Development Strongly InducedModerately Repressed
Carbon and Nitrogen Metabolism Strongly InducedNo Significant Change
Lipid Metabolism InducedRepressed

Properties

Molecular Formula

C32H54N4O21

Molecular Weight

830.8 g/mol

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)

InChI Key

VDENSBHPZQKGGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O

Origin of Product

United States

Role As a Microbe Associated Molecular Pattern Mamp and Elicitor in Plant Immunity

Elicitation of Plant Defense Systems

The perception of N,N',N'',N'''-Tetraacetylchitotetraose by plant cells initiates a sophisticated and rapid defense response, activating a multi-layered security system to fend off invading fungi.

The recognition of MAMPs like this compound by pattern recognition receptors (PRRs) on the plant cell surface triggers a basal defense response known as Pattern-Triggered Immunity (PTI) or MAMP-Triggered Immunity (MTI). This is the first line of inducible defense in plants. Upon binding of the elicitor to its receptor, a signaling cascade is initiated, leading to a variety of cellular defense responses. These responses include the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and large-scale transcriptional reprogramming aimed at restricting pathogen growth.

Induction of Defense Responses in Specific Plant Systems

The effects of this compound as an elicitor have been studied in several plant systems, revealing both conserved and species-specific defense responses.

In suspension-cultured tomato (Solanum lycopersicum) cells, this compound acts as a general elicitor, inducing rapid and transient defense responses. researchgate.net Within minutes of treatment, there is a notable accumulation of the signaling lipids phosphatidic acid (PA) and diacylglycerol pyrophosphate (DGPP). researchgate.net This lipid signaling coincides with the production of reactive oxygen species (ROS), a hallmark of plant defense activation. Furthermore, studies have shown that chitin (B13524) elicitors can induce the expression of defense-related genes in tomato, including the gene encoding for the CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), indicating a feedback loop to enhance sensitivity to the fungal signal. nih.gov

Defense Response in Tomato Cells Key Findings
Lipid Signaling Rapid and transient accumulation of phosphatidic acid (PA) and diacylglycerol pyrophosphate (DGPP). researchgate.net
Oxidative Burst Coincides with the production of reactive oxygen species (ROS).
Gene Expression Upregulation of defense-related genes, including CERK1. nih.gov

The model legume Medicago truncatula exhibits a distinct set of defense responses upon treatment with this compound. A key response is the production of extracellular reactive oxygen species. nih.gov Additionally, this elicitor causes the transient induction of a variety of defense-associated genes. For instance, while the non-specific lipid transfer protein gene MtN5 is not significantly affected by chitin treatment, its expression is modulated by other microbial signals, highlighting the specificity of plant responses. researchgate.net A particularly noteworthy response in M. truncatula is the emission of volatile organic compounds (VOCs).

Defense Response in Medicago truncatula Key Findings
Oxidative Burst Production of extracellular reactive oxygen species. nih.gov
Gene Expression Transient induction of various defense-associated genes. nih.gov
Volatile Emission Elicitation of volatile organic compounds, mainly sesquiterpenoids.

In the model plant Arabidopsis thaliana, the perception of chitin oligosaccharides like this compound is primarily mediated by the LysM receptor kinase CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1). CERK1 is essential for chitin elicitor signaling; mutants lacking a functional CERK1 protein are unable to respond to chitin, showing a complete loss of defense responses such as MAPK activation and ROS generation. nih.govembopress.org

The signaling pathway downstream of CERK1 activation is becoming increasingly clear. Upon chitin binding, CERK1 interacts with another LysM receptor-like kinase, LYK5, which has a higher binding affinity for chitin. This interaction leads to the phosphorylation of the receptor-like cytoplasmic kinase PBL27. nih.govembopress.orgnih.gov Activated PBL27 then phosphorylates the MAP kinase kinase kinase MAPKKK5, which in turn activates a downstream MAPK cascade, likely involving MKK4/MKK5 and MPK3/MPK6. nih.govembopress.orgnih.govresearchgate.netresearchgate.net This cascade ultimately leads to the transcriptional reprogramming of defense-related genes, culminating in an effective immune response. nih.govembopress.orgnih.gov

Component Function in Chitin-CERK1 Pathway
CERK1 Essential LysM receptor kinase for chitin perception and signal transduction. nih.govembopress.org
LYK5 High-affinity chitin-binding protein that forms a complex with CERK1 upon elicitation. nih.gov
PBL27 Receptor-like cytoplasmic kinase that is phosphorylated by CERK1 and connects the receptor to the MAPK cascade. nih.govembopress.orgnih.gov
MAPKKK5 MAP kinase kinase kinase that is phosphorylated by PBL27, initiating the MAPK cascade. nih.govembopress.orgnih.govresearchgate.netresearchgate.net
MKK4/MKK5 MAP kinase kinases in the downstream signaling cascade. nih.govembopress.orgnih.gov
MPK3/MPK6 MAP kinases that are activated to regulate the expression of defense genes. nih.govembopress.orgnih.gov

Differential Elicitation of Volatile Organic Compounds

The emission of volatile organic compounds (VOCs) is an important plant defense strategy, serving to repel herbivores, attract natural enemies of herbivores, and signal to neighboring plants. Research has shown that the blend of VOCs emitted can be specific to the elicitor perceived by the plant.

In Medicago truncatula, this compound induces the emission of a characteristic blend of VOCs, predominantly composed of sesquiterpenoids. This response is distinct from that induced by other oligosaccharide elicitors, such as β-glucans, which trigger a different VOC profile. This differential elicitation suggests that plants can tailor their volatile-based defenses in response to the specific type of microbial threat they encounter. Studies on other plant species, such as grapevine, have also demonstrated that different elicitors, including chitosan (B1678972) (a derivative of chitin), can induce distinct profiles of emitted VOCs, further supporting the concept of elicitor-specific volatile responses. mdpi.com

Elicitor Plant Species Major Volatile Compounds Induced
This compound Medicago truncatulaSesquiterpenoids
β-Glucans Medicago truncatulaDifferent blend of VOCs (details not specified)
Chitosan Grapevine (Vitis vinifera)Mono- and sesquiterpenes

Mechanisms of Perception and Receptor Interactions

Recognition by Plant Pattern Recognition Receptors (PRRs)

Plants recognize N,N',N'',N'''-Tetraacetylchitotetraose as a Microbe-Associated Molecular Pattern (MAMP), a conserved molecular signature associated with potential pathogens. nih.govapsnet.org This recognition is mediated by a class of proteins known as Pattern Recognition Receptors (PRRs), which are a fundamental component of the plant's first line of defense, known as PAMP-Triggered Immunity (PTI). mdpi.comnih.govwikipedia.org Chitin (B13524) and its fragments, like tetraacetylchitotetraose, are major components of fungal cell walls but are absent in plants, making them reliable indicators of a fungal presence. nih.govnih.gov

The perception of chitin oligomers by PRRs on the plasma membrane triggers a variety of defense responses. mdpi.compnas.org Upon binding of this compound, these receptors initiate intracellular signaling pathways that lead to the activation of downstream defenses, ultimately enhancing the plant's resistance to fungal pathogens. nih.govmdpi.com

Chitin Receptor Complex Formation in Plant Immunity

The specific and high-affinity binding of chitin fragments is achieved through a sophisticated receptor complex at the plasma membrane. This complex primarily involves two types of receptor-like kinases: Lysin Motif (LysM) Receptor-like Kinases (RLKs) and Receptor-like Cytoplasmic Kinases (RLCKs), which work in concert to perceive the signal and transmit it into the cell.

LysM-RLKs are the primary receptors responsible for binding chitin fragments at the cell surface. oup.com These transmembrane proteins possess extracellular LysM domains that are crucial for carbohydrate binding. In the model plant Arabidopsis thaliana, the chitin receptor system involves a complex interplay between different LysM-RLKs.

CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) is a critical component of the chitin signaling pathway in Arabidopsis. researchgate.netelsevierpure.com It contains three extracellular LysM domains and an intracellular kinase domain. researchgate.netuniprot.org While essential for signal transduction, CERK1 itself has a low binding affinity for chitin. nih.govosti.gov Research indicates that CERK1 functions as a central co-receptor that forms a complex with other high-affinity chitin-binding proteins to initiate a robust immune response. nih.govresearchgate.net Upon perception of chitin, CERK1 is thought to homodimerize, which is a necessary step for triggering downstream plant defenses. uniprot.org The kinase domain of CERK1 is crucial for transmitting the signal intracellularly through autophosphorylation and phosphorylation of other signaling partners. researchgate.netuniprot.orgoup.com

LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5) has been identified as a major high-affinity chitin receptor in Arabidopsis. nih.govosti.govresearchgate.net Unlike CERK1, LYK5 binds to chitin with high affinity but possesses a pseudokinase domain with no enzymatic activity. apsnet.orgnih.gov Therefore, LYK5 acts as the primary binding component of the receptor complex, while CERK1 is responsible for the subsequent signal transduction. nih.govosti.gov The interaction between LYK5 and CERK1 is dependent on the presence of chitin; the binding of this compound to LYK5 induces the formation of a heterodimeric complex with CERK1. nih.govosti.govresearchgate.net This complex formation is indispensable for the chitin-induced phosphorylation of CERK1, which activates downstream signaling. nih.govosti.govresearchgate.net The protein level of LYK5 itself is regulated, in part, by E3 ligases, which can mediate its degradation. nih.gov

Key LysM Receptor-like Kinases in Chitin Perception
ReceptorPrimary RoleChitin Binding AffinityKinase ActivityKey Interaction
CERK1Co-receptor and signal transducerLowActiveForms a complex with LYK5 upon chitin binding
LYK5Primary chitin-binding receptorHighInactive (Pseudokinase)Binds chitin and recruits CERK1

Receptor-like Cytoplasmic Kinases (RLCKs) are a class of kinases that lack an extracellular domain and a transmembrane domain, but are often anchored to the plasma membrane. mdpi.com They function as crucial intermediaries, linking the cell surface receptor complexes to intracellular signaling cascades. mdpi.comnih.govnih.govtandfonline.com

Upon the formation of the chitin-induced LYK5-CERK1 complex, the kinase domain of CERK1 phosphorylates and activates specific RLCKs. nih.gov One of the key RLCKs involved in chitin signaling is PBL27 (PBS1-LIKE 27). embopress.orgnih.govnih.gov CERK1 directly interacts with and preferentially phosphorylates PBL27. uniprot.orgnih.govelifesciences.org This activation of PBL27 by the chitin receptor complex serves as a critical node, propagating the signal from the plasma membrane to downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which orchestrates a wide range of immune responses. mdpi.comembopress.orgnih.govnih.gov The interaction between CERK1 and PBL27 is specific, as PBL27 is not significantly activated by other PRR signaling pathways, indicating its dedicated role in chitin-induced immunity. nih.gov

Components of the Chitin Receptor and Immediate Downstream Signaling
ComponentTypeFunction
LYK5LysM Receptor-like Kinase (Pseudokinase)High-affinity chitin binding
CERK1LysM Receptor-like KinaseCo-receptor, signal transduction via phosphorylation
PBL27Receptor-like Cytoplasmic KinaseLinks receptor complex to downstream MAPK cascade

Receptor-like Cytoplasmic Kinases (RLCKs) Involvement

Calcium-Dependent Protein Kinase (CPK) Interactions (e.g., AtCPK5)

While this compound does not directly bind to Calcium-Dependent Protein Kinase 5 (AtCPK5), AtCPK5 is a critical component in the downstream signaling cascade initiated by chitin perception in Arabidopsis thaliana. The process begins at the cell surface, where chitin oligomers are recognized by a receptor complex.

Research has identified AtCPK5 as a protein kinase that interacts with the major chitin receptors, LYSIN MOTIF RECEPTOR-LIKE KINASE 5 (AtLYK5) and CHITIN ELICITOR RECEPTOR KINASE 1 (AtCERK1). nih.gov Upon perception of chitin fragments by the receptor complex, AtCPK5 is engaged to regulate the plant's innate immune response. nih.gov Studies have shown that AtCPK5 directly phosphorylates AtLYK5 at specific residues, namely Ser-323 and Ser-542. nih.gov This phosphorylation event is a key step in transducing the signal from the cell surface receptor to downstream cellular machinery, ultimately activating defense responses. nih.gov Mutant plants lacking functional AtCPK5 exhibit inhibited immune responses when treated with chitin, confirming the kinase's essential role in this pathway. nih.gov Thus, the interaction is not one of direct ligand binding, but rather AtCPK5 acting as a crucial signaling hub that interprets the initial chitin perception event at the plasma membrane. nih.govresearchgate.net

Table 1: Summary of AtCPK5 Interactions in Chitin Signaling

Interacting Protein Role of Protein Nature of Interaction with AtCPK5
AtLYK5 Chitin Receptor AtCPK5 physically interacts with and phosphorylates AtLYK5. nih.govresearchgate.net

| AtCERK1 | Chitin Co-receptor/Signaling | AtCPK5 physically interacts with AtCERK1. nih.gov |

Intracellular Signaling Cascades Triggered by N,n ,n ,n Tetraacetylchitotetraose

Phospholipid Signaling Pathways

Upon recognition of N,N',N'',N'''-Tetraacetylchitotetraose, one of the earliest responses initiated within the plant cell is the activation of phospholipid signaling pathways. These pathways involve the enzymatic modification of membrane lipids to produce a variety of second messengers. These lipid messengers play a pivotal role in relaying and amplifying the initial signal, leading to the activation of downstream cellular responses. Key molecules generated during this process include phosphatidic acid (PA) and its derivative, diacylglycerol pyrophosphate (DGPP).

A rapid and transient accumulation of phosphatidic acid (PA) is a hallmark of the plant cell's response to this compound. nih.govresearchgate.net PA is a simple phospholipid that functions as a critical signaling molecule in various cellular processes, including stress responses. frontiersin.org Its production can be initiated through two primary enzymatic pathways, which can be activated differentially depending on the specific stimulus and plant system. frontiersin.orgnih.gov

In suspension-cultured tomato cells treated with this compound, the dominant pathway for PA production is through the sequential action of phospholipase C (PLC) and diacylglycerol kinase (DGK). nih.govresearchgate.net Research indicates that the elicitor activates PLC, which hydrolyzes phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG). nih.govplos.org This newly formed DAG is then rapidly phosphorylated by DGK to generate PA. nih.govresearchgate.netmdpi.com This pathway is considered the primary source of the rapid PA burst observed within minutes of elicitation. researchgate.net

The second major route for PA synthesis involves the direct hydrolysis of structural phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, by phospholipase D (PLD). frontiersin.orgnih.gov However, studies using this compound in tomato cell cultures have shown that this pathway is not significantly activated. researchgate.net While other elicitors like xylanase can induce a minor but detectable PLD activity, the response to this compound relies almost exclusively on the PLC/DGK pathway for PA generation. nih.govresearchgate.net

PathwayKey EnzymesRole in this compound SignalingReference
PLC/DGK PathwayPhospholipase C (PLC), Diacylglycerol Kinase (DGK)Dominant producer of Phosphatidic Acid (PA) nih.govresearchgate.net
PLD PathwayPhospholipase D (PLD)No significant activity detected researchgate.net

In response to various pathogen-associated molecular patterns (PAMPs), plant cells often exhibit a biphasic production of signaling molecules. nih.govresearchgate.net This pattern is characterized by an initial, rapid, and transient peak followed by a second, more sustained wave of production. It is proposed that immunity-stimulated PA production follows this biphasic pattern, which in turn precedes a kinetically similar biphasic generation of reactive oxygen species (ROS). nih.govresearchgate.net In studies with tomato cells, the initial rapid formation of PA was detected within minutes after applying this compound. nih.gov However, because these experiments were typically concluded within the first two hours post-elicitation, a potential second wave of PA production at later time points was not observed. nih.gov

Following the initial burst of PA, a portion of it is further metabolized through phosphorylation to form diacylglycerol pyrophosphate (DGPP). nih.gov The synthesis of DGPP is catalyzed by the enzyme PA kinase. nih.gov In tomato cells treated with this compound, a rapid and transient accumulation of DGPP occurs, mirroring the dynamics of its precursor, PA. nih.govresearchgate.net The formation of DGPP is thought to serve as a mechanism to attenuate the PA signal, thereby down-regulating the signaling cascade once the initial message has been relayed. frontiersin.org DGPP itself is also considered a potential, though less understood, lipid second messenger. nih.govfrontiersin.org

Phosphatidic Acid (PA) Production

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS), often referred to as the "oxidative burst," is another critical and early event in the signaling cascade triggered by this compound. ROS, which include molecules like hydrogen peroxide (H₂O₂), are highly reactive and function as important signaling molecules in plant defense. nih.gov In tomato suspension-cultured cells, the production of H₂O₂ has been observed to coincide with the formation of PA following treatment with this compound. nih.gov Research suggests that PA production occurs earlier than ROS generation and that PA may function as an upstream signal that activates the enzymes responsible for the oxidative burst, such as NADPH oxidases. nih.gov The potential for a biphasic pattern of ROS generation, mirroring that of PA, has been noted, with an initial peak followed by a later, more sustained production, although this full pattern has not been documented specifically for this compound within a short experimental timeframe. nih.gov

Signaling EventKey MoleculesTiming Relative to ElicitationRelationshipReference
PA ProductionPhosphatidic Acid (PA)Rapid and transient (minutes)Precedes and potentially triggers ROS generation nih.govresearchgate.netnih.gov
DGPP FormationDiacylglycerol Pyrophosphate (DGPP)Rapid and transient, follows PA peakMetabolite of PA, likely for signal attenuation nih.govfrontiersin.org
ROS GenerationHydrogen Peroxide (H₂O₂)Coincides with PA productionFunctions as a downstream second messenger nih.gov

Nitric Oxide (NO) Production

This compound, as a chitooligosaccharide, is recognized by plant cells, leading to the production of nitric oxide (NO), a key signaling molecule in plant immunity. While direct studies specifically detailing NO production in response to this compound are limited, the response to general chitooligosaccharides is well-documented. This production can occur through various enzymatic pathways, including the activity of nitric oxide synthase (NOS)-like enzymes that catalyze the conversion of L-arginine to NO. nih.govnih.govresearchgate.netresearchgate.net Another significant pathway involves nitrate (B79036) reductase, which reduces nitrite (B80452) to NO. nih.gov The generation of NO is an early event in the signaling cascade, often preceding other downstream responses.

The production of NO is intricately linked with other signaling molecules and plays a crucial role in activating defense-related genes. It is considered a central component of the plant's defense arsenal, contributing to the hypersensitive response, a form of programmed cell death that limits pathogen spread.

Calcium (Ca2+) Signaling Dynamics

Calcium ions (Ca2+) are a ubiquitous second messenger in plants, and their concentration in the cytosol is tightly regulated. This compound perception leads to characteristic and dynamic changes in cytosolic calcium levels, which act as a signal to trigger downstream responses.

Upon recognition of this compound, one of the earliest detectable responses is an increase in the concentration of free calcium in the cytosol ([Ca2+]cyt). This influx of Ca2+ originates from both the apoplast and intracellular stores like the vacuole and endoplasmic reticulum. This initial, rapid increase in [Ca2+]cyt is a critical step that initiates further signaling events.

A more complex and specific calcium signature observed in response to this compound, particularly in root hair cells, is calcium spiking. This phenomenon consists of regular, periodic oscillations in the cytosolic calcium concentration, primarily localized around the nucleus. nih.gov Studies on pea root hairs have shown that this compound (CT4) and N,N',N'',N''',N''''-pentaacetylchitopentaose (CT5) can induce calcium spiking. nih.gov However, the characteristics of these spikes differ from those induced by more complex Nod factors. The concentration of chitin (B13524) oligomers required to elicit spiking is significantly higher, and the frequency of the spikes is typically lower and less sustained. nih.gov For instance, the application of 10-8 M CT5 was shown to induce one or more spikes within a 5-minute observation period. nih.gov These calcium oscillations are thought to encode information, with their frequency and amplitude determining the specificity of the downstream response.

Elicitor Concentration Observed Calcium Response in Pea Root Hairs Reference
This compound (CT4)Not specifiedInduction of calcium spiking nih.gov
N,N',N'',N''',N''''-Pentaacetylchitopentaose (CT5)10-8 MInduction of one or more calcium spikes per 5 minutes nih.gov
Nod factorsLower concentrationsRapid increase in intracellular calcium followed by sustained, higher frequency spiking nih.gov

ANNEXIN 1 (ANN1) is a calcium-dependent membrane-binding protein that has been implicated in forming or regulating calcium-permeable channels in the plasma membrane. nih.govmpg.deresearchgate.netmdpi.comnih.gov Research in Arabidopsis has shown that the chitin elicitor receptor kinase 1 (CERK1), which recognizes chitin oligomers, can activate ANN1 to trigger specific Ca2+ signatures. nih.gov This suggests a direct link between the perception of chitinous molecules like this compound and the ANN1-mediated influx of calcium into the cytosol. The activation of ANN1 is a crucial step in translating the external signal into the observed changes in cytosolic calcium dynamics, which then propagate the signal downstream. mpg.deresearchgate.netmdpi.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades

Following the initial events of NO production and calcium signaling, the signal is further transduced through mitogen-activated protein kinase (MAPK) cascades. These cascades are conserved signaling modules in eukaryotes that consist of a series of protein kinases that sequentially phosphorylate and activate one another. harvard.edunih.govfrontiersin.orgfrontiersin.org In plants, MAPK cascades play a central role in immunity and stress responses.

The perception of chitin fragments, including by inference this compound, leads to the rapid and transient activation of specific MAPKs. nih.gov This activation involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAPK. The activated MAPK then phosphorylates various downstream targets, including transcription factors and other enzymes, leading to widespread changes in gene expression and cellular metabolism. While specific MAPK pathways activated directly by this compound are still being fully elucidated, it is clear that this signaling module is a key component of the plant's response to this elicitor.

Phytohormone Involvement (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)

The signaling cascades initiated by this compound ultimately lead to changes in the levels and signaling of various phytohormones, most notably jasmonic acid (JA) and salicylic acid (SA). These two hormones are central regulators of plant defense responses, often acting in a complex interplay of synergistic and antagonistic interactions. frontiersin.orgrwth-aachen.denih.govbiorxiv.orgfrontiersin.org

The perception of chitinous elicitors typically leads to the upregulation of genes involved in both JA and SA biosynthesis and signaling pathways. nih.gov For example, studies in Arabidopsis have shown that chitin treatment can induce the expression of key SA-related genes like ICS1 and EDS1, as well as JA-related genes such as JAZ1 and PDF1.2. nih.gov The balance between the activation of the SA and JA pathways can determine the nature of the defense response, with SA being more effective against biotrophic pathogens and JA against necrotrophic pathogens and insect herbivores. The response to this compound likely involves a carefully orchestrated activation of both pathways to mount a broad-spectrum defense. frontiersin.orgrwth-aachen.denih.govbiorxiv.orgfrontiersin.org

Phytohormone Pathway Key Genes Induced by Chitin Elicitors General Role in Defense Reference
Salicylic Acid (SA)ICS1, EDS1Systemic acquired resistance, defense against biotrophic pathogens nih.gov
Jasmonic Acid (JA)JAZ1, PDF1.2Defense against necrotrophic pathogens and herbivores, wound response nih.gov

Involvement in Plant Microbe Interactions Beyond Pathogenesis

Role in Legume-Rhizobia Symbiosis

N,N',N'',N'''-Tetraacetylchitotetraose is a fundamental structural component in the molecular dialogue between leguminous plants and nitrogen-fixing soil bacteria known as rhizobia. This interaction is not pathogenic; instead, it is a mutualistic symbiosis that results in the formation of specialized organs on the plant's roots called nodules. nih.govmdpi.comnih.gov Within these nodules, rhizobia convert atmospheric nitrogen into ammonia, a form of nitrogen that the plant can utilize for growth. mdpi.comresearchgate.net This process is initiated by a complex exchange of signal molecules, where this compound plays a central role as the backbone of bacterial signals. nih.govfrontiersin.org

Rhizobia, upon sensing flavonoids released by legume roots, are induced to synthesize and secrete signaling molecules called Nodulation (Nod) factors. nih.govnih.gov These Nod factors are a class of lipo-chitooligosaccharides (LCOs). scispace.compnas.orgmdpi.com The core structure of these molecules consists of a short chain of β-1,4-linked N-acetylglucosamine residues, typically containing four or five units. pnas.orgfrontiersin.org this compound constitutes the four-residue (tetrameric) chitin (B13524) backbone of many of these critical signaling molecules. scispace.compnas.orgnih.gov

This oligosaccharide backbone is modified in several ways, which are crucial for its biological activity and host specificity. A fatty acyl chain of varying length and saturation is attached to the N-acetyl group of the non-reducing terminal sugar. mdpi.compnas.orgnih.gov Additionally, various other chemical groups, such as acetyl, sulfate (B86663), or fucosyl groups, can be attached at different positions on the chitin backbone. mdpi.combiorxiv.org These decorations are added by the products of host-specific nodulation genes (e.g., nod, noe, nol). mdpi.comwur.nl

Table 1: General Structure of Rhizobial Nod Factors
ComponentDescriptionSignificance
Oligosaccharide Backbone A chain of 3-5 β-1,4-linked N-acetylglucosamine residues. This compound is the tetrameric form. pnas.orgfrontiersin.orgForms the core structure of the signal molecule.
N-Acyl Chain A fatty acid attached to the non-reducing end of the backbone. pnas.orgnih.gov The length and degree of saturation vary between rhizobial species. wur.nlEssential for biological activity and plays a major role in determining host specificity.
Terminal Substitutions Various chemical modifications (e.g., acetylation, sulfation, fucosylation, glycosylation) on the reducing and non-reducing ends. mdpi.combiorxiv.orgFine-tunes the host specificity of the Nod factor, allowing for recognition by the correct legume partner.

The perception of Nod factors by the root hairs of a compatible legume host triggers a complex signaling cascade that ultimately leads to nodule formation. mdpi.com When applied to host plants, these LCOs, built upon the this compound core, induce rapid physiological and molecular responses. pnas.org These include ion fluxes across the plasma membrane, membrane depolarization, and oscillations in intracellular calcium concentration, particularly around the cell nucleus. pnas.orgnih.gov

This calcium "spiking" is a hallmark of Nod factor signaling and is considered a crucial step in transducing the signal from the cell surface to the nucleus to initiate developmental programs. mdpi.compnas.org Research using transgenic soybean cells expressing the calcium-sensitive protein aequorin has shown that both purified Nod factors and this compound alone can stimulate a concentration-dependent increase in cytosolic calcium. nih.gov This indicates that the oligosaccharide backbone itself is a key element for receptor activation. The signaling cascade activates the expression of early nodulin genes, which are required for bacterial infection and the initiation of cell division in the root cortex. pnas.orgpnas.org

Table 2: Key Cellular Responses to Nod Factor Signaling
ResponseDescriptionTimescaleReference
Ion Fluxes / Membrane Depolarization Rapid changes in ion movement across the root hair plasma membrane.Seconds to minutes pnas.org
Calcium Spiking Repetitive oscillations in calcium concentration in the cytoplasm, localized around the nucleus.Minutes pnas.orgnih.gov
Root Hair Deformation Swelling and curling of root hairs, entrapping the rhizobia.Hours pnas.org
Early Nodulin Gene Expression Activation of specific plant genes (e.g., NIN) required for infection and nodule organogenesis.Hours to days pnas.orgnih.gov
Cortical Cell Division Initiation of cell division in the root cortex to form the nodule primordium.Days frontiersin.orgpnas.org

The symbiosis between legumes and rhizobia is highly specific; a particular rhizobial species can typically only nodulate a narrow range of legume hosts. nih.gov This specificity is largely determined by the precise chemical structure of the Nod factors it produces. mdpi.com The this compound backbone, along with its specific fatty acid and terminal decorations, creates a unique molecular signature that is recognized by corresponding receptors on the appropriate host plant. pnas.orgnih.gov

For instance, the Nod factors produced by Sinorhizobium meliloti (which nodulates alfalfa) differ from those of Rhizobium leguminosarum bv. viciae (which nodulates peas) in the length and saturation of their acyl chains and the presence of a sulfate group. pnas.org These structural differences are critical for initiating root nodule organogenesis, the developmental process that forms the nodule. wur.nlnih.gov The correct Nod factor-receptor interaction activates transcription factors, such as NIN (Nodule Inception), which are master regulators that orchestrate the cortical cell divisions required to build the new organ. nih.govfrontiersin.org Incorrectly structured Nod factors fail to trigger this developmental program, thus ensuring the specificity of the symbiotic relationship. wur.nl

Plants possess an innate immune system to defend against potential pathogens. A key component of this system is the recognition of microbe-associated molecular patterns (MAMPs), such as chitin, which is a major component of fungal cell walls. frontiersin.org The receptor kinase CERK1 (Chitin Elicitor Receptor Kinase 1) is a central player in perceiving chitin fragments and initiating an immune response. oup.comresearchgate.net

Interestingly, the receptors that perceive symbiotic Nod factors in legumes, such as NFR1 and LYK3, are homologs of CERK1. oup.comnih.gov This highlights a fascinating evolutionary adaptation where a system for detecting potential threats has been co-opted for recognizing beneficial partners. Both immunity and symbiosis pathways involve LysM-type receptor kinases that recognize chitin-based molecules. frontiersin.orgnih.gov

There is a delicate balance between activating a symbiotic program and triggering a defense response. The length of the chitin oligomer plays a key role in this distinction. Longer-chain chitooligosaccharides (e.g., chitooctaose, CO8) are potent elicitors of plant defense, whereas short-chain versions like this compound (chitotetraose, CO4) are more effective at activating symbiotic signaling. nih.govresearchgate.net In rice, it has been shown that a specific receptor for CO4 (OsMYR1) competes with the immunity receptor (OsCEBiP) for a shared co-receptor, OsCERK1. researchgate.net When CO4 from a symbiotic fungus is present, it promotes the formation of the OsMYR1-OsCERK1 complex, which activates symbiosis signaling and simultaneously suppresses the immunity pathway. researchgate.net This competitive mechanism allows the plant to distinguish between pathogenic and symbiotic signals based on the specific structure of the chitin-based molecule, including the this compound backbone. researchgate.net

Synthesis and Derivatives in Research

Synthetic Approaches for N,N',N'',N'''-Tetraacetylchitotetraose

The synthesis of this compound, a fully acetylated chitin (B13524) tetramer, can be achieved through several distinct strategies. These approaches generally fall into two main categories: degradation of the natural polymer chitin followed by chemical modification, or total chemical synthesis from monosaccharide building blocks.

One common and straightforward method involves the controlled hydrolysis of chitin, a widely available biopolymer composed of β-1,4-linked N-acetylglucosamine (GlcNAc) units. nih.govmdpi.com Chitin is subjected to partial acid or enzymatic hydrolysis using chitinases to break it down into a mixture of smaller oligosaccharides. nih.govnih.gov From this mixture, the tetramer fraction is isolated, often using chromatographic techniques like gel filtration. nih.gov As the natural hydrolysis product is already the desired N-acetylated form, this method can directly yield this compound. An alternative starting material is chitosan (B1678972), the deacetylated form of chitin. Chitosan can be hydrolyzed by enzymes, and the resulting oligosaccharides are then chemically N-acetylated using reagents like acetic anhydride (B1165640) to produce fully acetylated products. nih.govnih.gov

Total chemical synthesis offers a more controlled but complex route to the target molecule. This bottom-up approach involves the sequential assembly of protected N-acetylglucosamine monosaccharide units. nih.gov A significant challenge in carbohydrate chemistry is achieving stereoselective formation of the β-1,4-glycosidic bonds that characterize the chitin backbone. nih.gov Synthetic strategies must employ carefully chosen protecting groups to mask the reactive hydroxyl and amino functionalities on the GlcNAc monomers, allowing only the desired bond formation to occur. universiteitleiden.nlneliti.com Advanced methods such as electrochemical polyglycosylation of thioglycoside monomers have been developed to synthesize protected precursors of chitin oligosaccharides. nih.gov Another technique involves using "armed" GlcNAc donors, which are chemically modified to be more reactive, to facilitate efficient and stereoselective glycosylation under mild conditions. nih.gov While powerful, these methods require multiple steps of protection, glycosylation, and deprotection, making them more laborious than degradation-based approaches. nih.govuniversiteitleiden.nl

Synthetic StrategyStarting Material(s)Key StepsAdvantagesChallenges
Degradation & ModificationChitin or Chitosan1. Partial hydrolysis (acidic or enzymatic). 2. Size-exclusion chromatography. 3. (If starting with chitosan) Chemical N-acetylation. nih.govFewer steps; utilizes abundant starting material.Can produce a mixture of oligosaccharides requiring extensive purification. nih.gov
Total Chemical SynthesisProtected GlcNAc monomers1. Multi-step protection of monomers. 2. Stereoselective glycosylation. 3. Deprotection. nih.govuniversiteitleiden.nlHigh purity and structural precision.Labor-intensive, time-consuming, and requires complex protecting group strategies. nih.govnih.gov

Design and Characterization of this compound Derivatives

This compound serves as a valuable scaffold for the synthesis of various derivatives designed for specific research applications, particularly in enzymology and glycobiology.

The structural similarity of this compound to the natural substrates of chitin-processing enzymes makes it an ideal starting point for creating substrate analogs. These analogs are molecules that resemble the natural substrate enough to be recognized and bound by an enzyme's active site but are not processed or are processed very slowly, making them effective enzyme inhibitors or tools for studying enzyme mechanisms.

This compound is also used as a glycosyl donor in enzymatic reactions to create larger, modified oligosaccharides. In a process known as transglycosylation, chitinolytic enzymes can transfer the chitotetraose unit to an acceptor molecule. For instance, it has been used as a donor with primary diol acceptors (like hexan-1,6-diol) to synthesize divalent glycosides. nih.gov These molecules, featuring two chitotetraose units linked by a spacer, are designed as glycomimetics to study carbohydrate-protein interactions, such as the cross-linking of lectins like wheat germ agglutinin (WGA). nih.gov

To be used as probes in biological assays, this compound is often chemically functionalized by attaching other molecules such as proteins or fluorescent tags.

A common functionalization strategy is grafting the oligosaccharide onto a carrier protein, such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), to create neoglycoconjugates. elicityl-oligotech.com This is typically achieved through reductive amination, where the reducing end of the chitotetraose is covalently linked to the primary amine groups (e.g., on lysine (B10760008) residues) of the protein. elicityl-oligotech.com These protein conjugates can then be used in immunological studies, for developing antibodies, or for printing onto microarrays to investigate the binding specificity of carbohydrate-binding proteins.

The oligosaccharide can also be modified with specific chemical tags to facilitate its use in various experimental setups. These modifications can include the introduction of fluorescent labels for imaging, biotin (B1667282) for affinity purification, or reactive groups like alkynes or azides for click chemistry applications, allowing it to be easily linked to other molecules or surfaces. Acetylation itself is considered a modification that may facilitate the entry of oligosaccharides into cells, enhancing their potential to interfere with intracellular processes like ROS-induced apoptosis. mdpi.com

Derivative TypeExampleMethod of SynthesisResearch Application
Substrate AnalogTMG-(GlcNAc)₄Chemical modification of the non-reducing end N-acetyl group.Inhibition of insect chitinases; studying enzyme-substrate interactions.
Divalent GlycosideGlcNAc₄-Spacer-GlcNAc₄Enzymatic transglycosylation using chitotetraose as a donor and a diol as an acceptor. nih.govStudying lectin binding and cross-linking (e.g., WGA). nih.gov
NeoglycoconjugateChitotetraose-HSAReductive amination to link the oligosaccharide to lysine residues on Human Serum Albumin. elicityl-oligotech.comImmunological studies, microarray fabrication for protein binding assays. elicityl-oligotech.com
Tagged OligosaccharideChitotetraose with a fluorescent or biotin tag.Chemical conjugation of the tag to the oligosaccharide.Cellular imaging, affinity purification, click chemistry applications.

Chemoenzymatic Approaches in Chitin Oligosaccharide Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to create complex carbohydrates like chitin oligosaccharides. nih.gov This strategy is often more efficient than purely chemical or enzymatic routes, leveraging the high stereoselectivity and regioselectivity of enzymes for steps that are challenging to control chemically. nih.govflinders.edu.au

Several chemoenzymatic strategies are employed for the synthesis of this compound and its derivatives. One common approach begins with the enzymatic degradation of chitin or chitosan. nih.gov For instance, chitinases can be used to hydrolyze chitin into a mixture of oligosaccharides, from which the desired tetramer is isolated. nih.govacs.org Alternatively, chitosan can be hydrolyzed, and the resulting glucosamine (B1671600) oligomers are then chemically N-acetylated to yield the final product. nih.gov This method combines an enzymatic depolymerization step with a chemical modification step.

Another powerful chemoenzymatic technique utilizes enzymes for building up oligosaccharide chains from smaller, chemically synthesized precursors. Lysozyme, for example, can catalyze transglycosylation reactions. In one novel method, a chemically prepared N-acylated chitotriose was used as a substrate for lysozyme-catalyzed polymerization to synthesize higher-molecular-weight oligosaccharides. nih.gov Similarly, chitinases can be used to polymerize activated monomer substrates, such as oxazoline (B21484) derivatives of N-acetylglucosamine dimers, to form specific oligosaccharide structures. nih.gov

Chitin deacetylases (CDAs) are also key enzymes in this field. They can regioselectively remove acetyl groups from fully acetylated chitin oligosaccharides, providing access to partially deacetylated compounds with precisely defined structures. nih.gov Conversely, some CDAs can also catalyze the reverse reaction (N-acetylation) under high acetate (B1210297) concentrations, allowing for the specific placement of acetyl groups onto glucosamine oligomers. nih.gov These enzymatic steps, combined with chemical synthesis of the starting materials or further chemical modification of the products, provide a highly flexible platform for producing a wide array of structurally defined chitin oligosaccharides for biological studies. flinders.edu.au

Advanced Research Methodologies for Studying N,n ,n ,n Tetraacetylchitotetraose

Bioassay-Based Studies

Bioassay-based studies are fundamental for characterizing the biological activity of N,N',N'',N'''-Tetraacetylchitotetraose. These assays involve applying the compound to a biological system, such as a plant or cell culture, and observing a measurable response.

A key application of this methodology is in the study of plant defense signaling. For instance, when the model legume Medicago truncatula is treated with this compound, it elicits the emission of volatile organic compounds (VOCs). researchgate.net These VOCs, primarily sesquiterpenoids, are crucial for indirect defense mechanisms, such as attracting predators of herbivores. researchgate.net The specific blend of volatiles released can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), providing a quantitative profile of the plant's response. researchgate.net

Another important bioassay involves monitoring the rapid changes in intracellular signaling molecules. In suspension-cultured tomato cells, treatment with this compound leads to a swift and temporary increase in the levels of key lipid second messengers, namely phosphatidic acid (PA) and diacylglycerol pyrophosphate (DGPP). researchgate.net These changes can be quantified over a time course to understand the kinetics of the early signaling cascade initiated by the perception of the oligosaccharide. researchgate.net

Biological SystemTreatmentObserved ResponseAnalytical MethodKey Finding
Medicago truncatulaThis compoundEmission of Volatile Organic CompoundsGas Chromatography-Mass Spectrometry (GC-MS)Induces the release of a characteristic blend of sesquiterpenoids, indicating activation of indirect defense pathways. researchgate.net
Suspension-cultured tomato cellsThis compoundAccumulation of lipid second messengersRadiolabeling and Thin-Layer Chromatography (TLC)Causes a rapid and transient increase in phosphatidic acid (PA) and diacylglycerol pyrophosphate (DGPP). researchgate.net

Transcriptome Analysis

Transcriptome analysis, typically performed using RNA sequencing (RNA-Seq), provides a global view of the changes in gene expression triggered by this compound. While specific transcriptome data for this exact tetramer is not widely published, studies on similar chitooligosaccharides (COs) offer significant insights into the expected cellular reprogramming.

For example, treating suspension-cultured rice cells with N-acetylchitooctaose, a longer-chain relative, resulted in significant changes in the expression of hundreds of genes. nih.gov Similarly, treating pea roots with deacetylated chitooligosaccharides led to the differential expression of 886 genes. frontiersin.org These studies reveal that COs activate a broad transcriptional response, upregulating genes involved in defense, signaling, and metabolism.

Key gene categories affected include:

Signal Transduction: Genes encoding protein kinases, such as calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs), are often induced, indicating their role in propagating the defense signal. nih.govfrontiersin.org

Defense-Related Proteins: Genes for pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds (phytoalexins) are commonly upregulated.

Hormone Signaling: Transcripts related to the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways are frequently altered, highlighting the crosstalk between chitin-triggered immunity and hormonal defense networks. frontiersin.org

OrganismElicitorGenes UpregulatedGenes DownregulatedKey Pathways Activated
Rice (suspension culture)N-acetylchitooctaose16693Signal transduction (including CDPKs), Defense responses. nih.gov
Pea (roots)Deacetylated Chitooligosaccharide (CO8-DA)886 differentially expressed genesMAPK cascade, Calcium signaling, Salicylic acid response. frontiersin.org

Protein-Protein Interaction Studies

Identifying the protein complexes that form upon perception of this compound is crucial for elucidating the signaling pathway. Co-immunoprecipitation and Bimolecular Fluorescence Complementation are two powerful techniques used for this purpose. These methods are often employed to study the interactions of chitin (B13524) receptors, like CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), with other signaling components. researchgate.netnih.govnih.gov

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify interactions between proteins within a cell. In the context of chitin signaling, an antibody is used to capture a primary protein of interest (the "bait"), such as the CERK1 receptor. If other proteins ("prey") are bound to the bait protein in the cell, they will be pulled down together. These interacting partners can then be identified by techniques like Western blotting.

For example, after stimulating plant cells with chitin, Co-IP has been used to demonstrate the interaction between the receptor CERK1 and downstream signaling partners. Studies have shown that CERK1 physically interacts with ANNEXIN 1 (ANN1), a calcium channel-related protein, and with the receptor-like cytoplasmic kinase PBL27, which in turn connects to a MAPK cascade. nih.govembopress.orgmissouri.edu This technique confirms that these proteins are part of a signaling complex that is formed or stabilized upon chitin perception.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a technique that allows for the direct visualization of protein interactions in living cells. nih.govbohrium.com It relies on splitting a fluorescent protein (like YFP or GFP) into two non-fluorescent halves. Each half is fused to one of the two proteins of interest. If the two proteins interact, the fluorescent protein fragments are brought into close proximity, allowing them to refold and emit a fluorescent signal. The location of this fluorescence within the cell reveals where the interaction takes place.

This method has been successfully used to visualize the interaction between CERK1 and its partners at the plasma membrane. For instance, the interaction between CERK1 and ANN1, as well as the interaction between the kinase PBL27 and MAPKKK5, have been visualized in plant protoplasts and leaves using BiFC, confirming that these signaling events are localized to the cell periphery where the initial chitin signal is perceived. researchgate.netembopress.orgmissouri.edu

Interacting ProteinsMethodologySystemKey Finding
CERK1 and ANN1Co-IP & BiFCArabidopsis thaliana, Nicotiana benthamianaDemonstrates a physical link between the chitin receptor and a protein involved in calcium signaling at the plasma membrane. researchgate.netnih.govmissouri.edu
PBL27 and MAPKKK5Co-IP & BiFCArabidopsis thaliana protoplastsShows that the CERK1-associated kinase PBL27 interacts with a key component of the MAPK cascade, providing a direct link from receptor to downstream signaling. embopress.org

Structural Biology Techniques

Structural biology provides atomic-level details of how this compound interacts with its target proteins, such as enzymes or receptors.

X-ray Crystallography of Complexes

X-ray crystallography is the primary method for determining the three-dimensional structure of molecules. To understand how this compound is recognized, researchers crystallize a target protein in complex with the oligosaccharide. The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate a detailed 3D model of the protein-ligand complex.

This technique has been instrumental in revealing how chitinolytic enzymes, such as chitinases, bind and cleave chitin chains. The crystal structure of chitinase (B1577495) A from Serratia marcescens in complex with this compound has been solved at a resolution of 2.3 Å (PDB ID: 1CTN). rcsb.org This structure revealed the precise amino acid residues in the enzyme's active site that form hydrogen bonds and van der Waals contacts with the four N-acetylglucosamine units of the substrate. This information is critical for understanding the enzyme's catalytic mechanism and specificity. rcsb.org Similarly, structures of other chitinases complexed with longer oligosaccharides further illuminate how these enzymes process chitin polymers. nih.gov

ProteinLigandPDB IDResolution (Å)Key Structural Insights
Chitinase A from Serratia marcescensThis compound1CTN2.3Revealed the catalytic residues and the all-beta-strand N-terminal domain, suggesting a lysozyme-like catalytic mechanism. rcsb.org
Chitinase OfChtII-C1 from Ostrinia furnacalis(GlcNAc)75GQB2.2Showed a long, deep substrate-binding cleft that can accommodate a seven-unit oligosaccharide, confirming its endochitinase activity. nih.gov

Cryo-electron Microscopy (Cryo-EM) (for related chitin synthases)

While direct imaging of a small molecule like this compound is beyond the scope of Cryo-electron Microscopy (Cryo-EM), this revolutionary technique is indispensable for studying the enzymes responsible for its synthesis, namely chitin synthases. nih.gov By visualizing these large, membrane-integrated enzymes at near-atomic resolution, Cryo-EM provides a detailed structural basis for understanding how substrates are bound, how the chitin polymer is elongated, and how the nascent chain is transported across the cell membrane. nih.govnih.gov

Recent studies have successfully determined several Cryo-EM structures of chitin synthases from organisms like Saccharomyces cerevisiae and the pathogenic oomycete Phytophthora sojae. nih.govnih.gov These structures have captured the enzyme in various functional states: the apo (unbound) state, bound to the donor substrate (UDP-GlcNAc), bound to the acceptor substrate, and in complex with the product or competitive inhibitors. nih.govnih.gov For instance, structures of S. cerevisiae chitin synthase 1 (Chs1) were resolved at resolutions ranging from 2.4 Å to 3.6 Å, revealing a dimeric architecture. nih.gov Similarly, five distinct structures of P. sojae chitin synthase 1 (PsChs1) were obtained at resolutions between 3.1 Å and 3.9 Å. nih.gov

These high-resolution snapshots reveal a multi-domain reaction chamber that encompasses the substrate-binding site, the catalytic center, and the entrance to a transmembrane channel through which the growing chitin polymer, composed of N-acetylglucosamine units, is believed to be discharged. nih.gov By analyzing these structures, researchers can infer the precise mechanism of glycosyl transfer and polymer elongation, processes that directly involve the formation of oligomers such as this compound. This structural information is crucial for understanding the enzyme's function and provides a blueprint for designing specific inhibitors. nih.govnih.gov

Table 1: Cryo-EM Structural Data for Chitin Synthases
EnzymeOrganismStateResolution (Å)Key Findings
Chs1Saccharomyces cerevisiaeApo, UDP-GlcNAc, UDP, Inhibitor-bound2.4 - 3.6Revealed dimeric architecture and mechanisms of substrate binding, self-priming, and inhibition. nih.gov
PsChs1Phytophthora sojaeApo, GlcNAc-bound, Nascent oligomer-bound, UDP-bound, Inhibitor-bound3.1 - 3.9Detailed the multi-step mechanism of chitin biosynthesis and directional product translocation. nih.gov

Spectroscopic Methods (e.g., UV Difference Spectroscopy)

Spectroscopic techniques are vital for studying the interactions between carbohydrate oligomers and proteins. UV difference spectroscopy, in particular, is a sensitive method used to detect and quantify the binding of ligands to proteins by measuring changes in the protein's ultraviolet absorption spectrum upon ligand binding. umich.edu

This method relies on the principle that the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) within a protein's binding site is altered when a ligand, such as this compound, occupies the site. This change in the local microenvironment leads to a shift in the absorption spectrum, which can be measured as a difference spectrum. The magnitude of this spectral change is proportional to the extent of binding.

In a study on the stinging nettle rhizome lectin (Urtica dioica agglutinin, UDA), UV difference spectroscopy was employed to characterize its carbohydrate-binding properties. umich.edu The results, along with equilibrium dialysis, indicated that the UDA molecule possesses two carbohydrate-binding sites. umich.edu The technique helped to establish that the binding site is complementary to an N,N',N''-triacetylchitotriose unit and that a hydrophobic region exists adjacent to the binding site. umich.edu

Equilibrium Dialysis for Binding Affinity Determination

Equilibrium dialysis is a classic and reliable biophysical technique for quantifying the binding affinity between a macromolecule and a small, diffusible ligand. huji.ac.ilnih.gov The method involves two chambers separated by a semi-permeable membrane that allows the small ligand (e.g., this compound) to pass through freely but retains the larger protein. harvardapparatus.com

The experiment begins with the protein in one chamber and the ligand in the other. Over time, the ligand diffuses across the membrane until its concentration of free (unbound) ligand is equal in both chambers. harvardapparatus.com However, the total concentration of the ligand in the protein-containing chamber will be higher due to the presence of the protein-bound ligand. By measuring the ligand concentrations in both chambers at equilibrium, one can calculate the concentrations of bound and free ligand.

This technique was used to study the binding of a radiolabeled derivative of this compound to the Urtica dioica agglutinin (UDA). umich.edu In this study, the tetrasaccharide was reduced with sodium borotritide to create a radioactive ligand, [3H]N,N',N'',N'''-tetraacetylchitotritol. umich.edu The experiment was performed with a constant concentration of UDA and varying concentrations of the radioactive ligand. umich.edu After allowing the system to reach equilibrium over several days, the amount of bound and free ligand was determined by liquid scintillation counting. umich.edu The data obtained from these experiments can be used to construct binding isotherms and Scatchard plots, which allow for the determination of key binding parameters. umich.eduhuji.ac.il

Table 2: Binding Affinity Determination via Equilibrium Dialysis
ParameterDescriptionInformation Yielded
Binding Constant (Ka)A measure of the affinity between the ligand and the protein.Higher Ka indicates stronger binding.
Dissociation Constant (Kd)The reciprocal of Ka; represents the ligand concentration at which half of the binding sites are occupied.Lower Kd indicates stronger binding.
Number of Binding Sites (n)The stoichiometry of the binding interaction, i.e., how many ligand molecules bind to one protein molecule.Reveals the capacity of the protein to bind the ligand. huji.ac.il

Chromatographic and Mass Spectrometry Techniques (e.g., HPLC, MALDI-TOF MS)

The combination of High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful platform for the separation, identification, and characterization of complex carbohydrates like this compound. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique. A sample containing a mixture of oligosaccharides is injected into the HPLC system, where it is passed through a column packed with a stationary phase. Different components of the mixture interact differently with the stationary phase, causing them to travel through the column at different rates and elute at distinct times. researchgate.netnih.gov This allows for the purification of this compound from a complex mixture or its quantification.

MALDI-TOF Mass Spectrometry (MS) is used for the accurate mass determination of molecules. In this technique, the analyte (e.g., a purified fraction from HPLC) is co-crystallized with a matrix material on a target plate. mdpi.com The matrix absorbs energy from a pulsed laser, leading to the soft ionization and desorption of the analyte molecules with minimal fragmentation. mdpi.com These ions are then accelerated into a flight tube, and their time-of-flight to a detector is measured. Since all ions receive the same kinetic energy, their velocity and time-of-flight are dependent on their mass-to-charge ratio (m/z). mdpi.com This allows for a very precise determination of the molecular weight of the compound, confirming the identity of this compound. researchgate.netchromatographyonline.com This combined HPLC-MALDI-TOF MS approach provides both separation and unambiguous identification, making it a cornerstone in glycobiology research. researchgate.net

Future Research Directions and Applications in Academic Research

Elucidating Unresolved Signaling Pathways

N,N',N'',N'''-Tetraacetylchitotetraose is recognized by plants as a pathogen-associated molecular pattern (PAMP), initiating a complex cascade of defense responses. nih.govnih.gov While significant components of this signaling pathway have been identified, including plasma membrane receptors and downstream kinases, many aspects remain to be fully elucidated. nih.govtandfonline.com Future research will likely focus on mapping the complete network of interacting proteins and downstream genetic reprogramming.

A primary area of investigation involves the initial perception of the chitin (B13524) signal. In rice, the chitin elicitor binding protein (CEBiP) has been identified as a key component in perceiving the signal at the plasma membrane. pnas.org However, CEBiP lacks an intracellular kinase domain, suggesting it requires partner proteins to form a functional receptor complex and transduce the signal. nih.govpnas.org In Arabidopsis, the LysM receptor-like kinase 1 (LysM RLK1), also known as CERK1, is essential for the chitin response. nih.gov A key research question is how CEBiP-like proteins and CERK1 interact to mediate signal perception and transduction.

Furthermore, studies have shown that the signaling pathway activated by chitin overlaps with those triggered by other PAMPs, such as bacterial flagellin. nih.govnih.gov This suggests a convergence point in downstream signaling, where different microbial patterns activate a common set of defense mechanisms. nih.gov A significant challenge for future research is to identify the specific downstream components that allow plants to mount a tailored defense while also distinguishing between pathogenic fungi and beneficial microbes, such as rhizobia, which produce structurally related lipo-chitooligosaccharide Nod factors. nih.gov Research into early signaling events, such as the rapid production of phosphatidic acid and reactive oxygen species (ROS) in tomato cells upon treatment with this compound, will be crucial in dissecting these initial steps. frontiersin.org

Engineering Plant Immunity for Enhanced Resistance

The knowledge gained from studying chitin-triggered signaling pathways offers promising avenues for genetically engineering crops with enhanced and broad-spectrum disease resistance. nih.gov Since pretreatment of plants with chitooligosaccharides has been shown to boost resistance against a variety of pathogens, a key goal is to translate this induced immunity into a stable, heritable trait. nih.gov

A promising strategy involves the overexpression of plant chitin receptors. nih.gov Recent studies in wheat have demonstrated that overexpressing the native chitin receptor, TaCERK1, or its Arabidopsis ortholog, AtCERK1, confers significant resistance to multiple fungal diseases, including Fusarium head blight, stripe rust, and powdery mildew. nih.gov Notably, transgenic wheat lines with moderate expression levels of AtCERK1 showed superior disease resistance and heightened immune responses without the negative growth and yield penalties sometimes associated with over-activating defense pathways. nih.gov This highlights the potential of using plant immune receptors as a powerful tool for bolstering crop resilience in agriculture. nih.gov

Future research in this area will focus on:

Optimizing Receptor Expression: Fine-tuning the expression levels and tissue specificity of chitin receptors to maximize resistance while minimizing fitness costs.

Receptor Modification: Engineering receptors with altered binding affinities or signaling outputs to create more robust or specific immune responses.

Stacking with Other Resistance Genes: Combining enhanced chitin perception with other immune pathways, such as those governed by NLR receptors, to create durable, multi-layered defense systems. plos.orgnih.gov

Synthetic Biology Approaches: Developing synthetic elicitors and receptors to create novel, controllable immune responses in crops. scispace.com

Development of Novel Biocontrol Agents

Chitin's presence in the cell walls of fungi and exoskeletons of insects makes it an ideal target for biological control strategies. nih.govnih.gov Research into this compound and related compounds is central to developing a new generation of eco-friendly biocontrol agents that function through a dual-action mechanism. researchgate.net

First, there is direct antagonism through the use of chitinolytic microorganisms. nih.gov Bacteria and fungi, such as Serratia marcescens and Trichoderma species, produce chitinase (B1577495) enzymes that degrade fungal cell walls, thereby inhibiting pathogen growth. mbl.or.krmdpi.com The application of these microbes or their purified enzymes represents a direct attack on the pathogen. nih.gov Second, the chitin fragments released by this enzymatic degradation, including this compound, act as potent elicitors that stimulate the plant's own systemic immune response. nih.govnih.gov This induced resistance prepares the plant to fend off subsequent attacks. youtube.com

Future research is aimed at harnessing this synergy by:

Screening and Improving Microbes: Identifying and genetically engineering microorganisms for enhanced chitinase production and environmental persistence.

Formulating Biopesticides: Developing stable formulations of chitinases, chitin-derived elicitors, or chitinolytic microbes for field application. nih.govresearchgate.net Research has shown that soil amended with chitin and its derivative, chitosan (B1678972), can reduce the incidence of diseases like bacterial wilt in tomato. mdpi.com

The ultimate goal is to create sustainable alternatives to chemical pesticides that are effective, non-toxic to non-target organisms, and less prone to resistance development. nih.govresearchgate.net

Table 1: Research Focus on Chitin-Based Biocontrol html

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N',N'',N'''-Tetraacetylchitotetraose?

  • Methodological Answer : The synthesis typically involves sequential acetylation of chitotetraose. A standard approach includes dissolving chitotetraose in anhydrous pyridine, adding acetic anhydride (4:1 molar ratio), and refluxing at 60°C for 24 hours under nitrogen. The reaction is quenched with ice-cold water, and the product is extracted using dichloromethane. Purification is achieved via silica gel column chromatography with a chloroform-methanol gradient (95:5 to 85:15). Yield optimization requires strict control of anhydrous conditions to prevent hydrolysis .

Q. How is this compound purified after synthesis?

  • Methodological Answer : Post-synthesis, crude mixtures are purified using normal-phase silica gel chromatography. A stepwise elution with chloroform-methanol (95:5 to 80:20) effectively separates acetylated byproducts. Fractions are monitored via TLC (Rf ~0.3 in 90:10 chloroform-methanol). For large-scale purification, preparative HPLC with a C18 column and isocratic acetonitrile-water (70:30) can resolve stereoisomeric impurities. Final purity (>95%) is confirmed by HPLC-ELSD .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d6 identify acetyl group positions (δ 2.0–2.1 ppm for methyl protons; δ 170–175 ppm for carbonyl carbons).
  • Mass Spectrometry : MALDI-TOF MS in positive ion mode detects [M+Na]⁺ at m/z 851.3.
  • FT-IR : Peaks at 1745 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (amide II) confirm acetylation.
    Cross-validation with commercial standards (e.g., TRC T276500) ensures accuracy .

Q. What handling precautions are critical for this compound in laboratory settings?

  • Methodological Answer : Store desiccated at -20°C under argon to prevent hygroscopic degradation. During handling, use nitrile gloves, safety goggles, and a fume hood to avoid inhalation. For aqueous solutions, prepare fresh buffers (e.g., 10 mM Tris, pH 7.4) and filter-sterilize (0.22 µm) to minimize microbial contamination. Dispose of waste via incineration, adhering to EPA guidelines for acetylated carbohydrates .

Advanced Research Questions

Q. How can researchers investigate the binding specificity of this compound to lectin-type receptors?

  • Methodological Answer : Use affinity chromatography with immobilized lectins (e.g., Datura stramonium agglutinin). Load the sample (e.g., glycoprotein mixture) and elute bound components with a 1% w/v solution of this compound in Tris buffer. Validate binding via competitive ELISA: pre-incubate lectins with 0–100 µM TACT, then measure residual binding to horseradish peroxidase-conjugated ligands. SPR analysis (KD ~10⁻⁶ M) quantifies affinity .

Q. How to optimize chromatographic elution conditions using this compound for glycoprotein isolation?

  • Methodological Answer : For lectin-affinity columns, perform gradient elution with incremental TACT concentrations (0–2% w/v in 10 mM Tris, pH 7.4). Monitor elution profiles via UV absorbance (280 nm) and SDS-PAGE. Optimal recovery of proteins like hCG requires 1% TACT for 10 ml elution volumes at 4°C. Post-elution, dialyze fractions against 0.1 M acetic acid to remove TACT and concentrate via centrifugal filtration (10 kDa MWCO) .

Q. How to address solubility challenges of this compound in aqueous buffer systems?

  • Methodological Answer : Dissolve TACT in DMSO (50 mg/ml stock) and dilute into buffers (final DMSO ≤5%). For pH-sensitive applications, use phosphate-buffered saline (pH 7.4) with 0.1% Tween-20 to enhance solubility. Sonication (30 sec at 40 kHz) or heating to 40°C can resolve precipitates. Dynamic light scattering (DLS) monitors aggregate formation during long-term storage .

Q. How to resolve contradictory data when using this compound in competitive binding assays?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability or impurities. Validate TACT purity via LC-MS before assays. For competitive assays, include internal controls (e.g., free chitotetraose) to confirm specificity. Use orthogonal methods: compare ITC (for thermodynamic data) with SPR (kinetic data). Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) identifies outliers. Document lot numbers and storage conditions to trace variability .

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